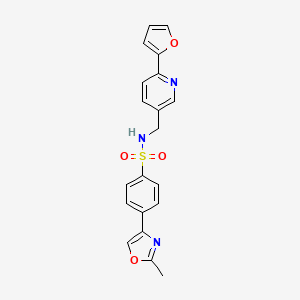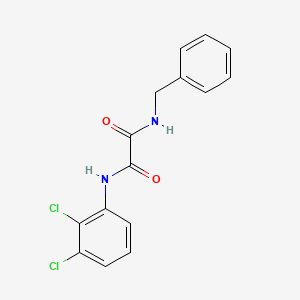
6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Thiazole and Piperidine Introduction: The thiazole and piperidine moieties can be introduced through nucleophilic substitution reactions, where the appropriate thiazole and piperidine derivatives are reacted with the brominated indazole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with appropriate carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with the removal of oxygen functionalities.
Substitution: Formation of substituted indazole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The indazole core can bind to various receptors, modulating their activity and leading to downstream effects.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Modulation of Signaling Pathways: The compound can modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide
- 6-fluoro-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide
- 6-iodo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide
Uniqueness
6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Propriétés
IUPAC Name |
6-bromo-2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5OS/c1-22-15(13-3-2-11(18)10-14(13)21-22)16(24)20-12-4-7-23(8-5-12)17-19-6-9-25-17/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXVZUSLWSXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC3CCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2716469.png)
![N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2716471.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)

![3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2716476.png)
![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)

![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)

![rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)



